3-Cyano-4-methyl-1-naphthoic acid
CAS No.:
Cat. No.: VC15977226
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NO2 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 3-cyano-4-methylnaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | PEXDTAQQTZSLDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Cyano-4-methyl-1-naphthoic acid belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with a naphthalene backbone substituted with functional groups that confer distinct reactivity. The naphthalene system consists of two fused benzene rings, with the carboxylic acid (-COOH) at position 1, the cyano (-CN) group at position 3, and the methyl (-CH₃) group at position 4 (Figure 1). This substitution pattern creates a sterically hindered environment that influences intermolecular interactions and reaction pathways .
Physicochemical Parameters
The compound’s molecular formula is C₁₃H₉NO₂, with a molecular weight of 211.216 g/mol and an exact mass of 211.063 g/mol . Key parameters include:
| Property | Value |
|---|---|
| PSA (Polar Surface Area) | 61.09 Ų |
| LogP (Partition Coefficient) | 2.718 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The relatively high LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The polar surface area, influenced by the carboxylic acid and cyano groups, impacts solubility and hydrogen-bonding capacity.
Synthetic Methodologies
Challenges in Naphthalene Functionalization
The 1,3,4-trisubstitution pattern on the naphthalene ring poses synthetic challenges due to competing regioselectivity and steric hindrance. Traditional approaches to similar compounds, such as 3-cyano-1-naphthalenecarboxylic acid (CAS 3839-18-7), relied on mercury-mediated cyclization, which is environmentally hazardous and operationally complex . Modern strategies prioritize atom economy and catalytic processes.
Diels-Alder Cycloaddition Routes
A promising route involves constructing the naphthalene core via Diels-Alder reactions. For example, 3-bromocoumalate can react with in situ-generated benzyne to form a substituted naphthoate intermediate (Figure 2) . Subsequent functionalization steps could introduce the methyl and cyano groups:
-
Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation (DoM) with methylating agents.
-
Cyano Introduction: Nucleophilic substitution of a bromo intermediate with cyanide sources (e.g., CuCN) .
This method avoids stoichiometric heavy metals and improves scalability compared to older protocols .
Catalytic Carbonylation
Palladium-catalyzed carbonylation of bromonaphthalenes offers a pathway to install carboxylic acid groups. For instance, 4-bromo-3-cyano-1-methylnaphthalene could undergo carbonylation in the presence of CO and a Pd catalyst to yield the target compound . This approach aligns with greener chemistry principles by minimizing waste.
Applications in Pharmaceutical Chemistry
Tachykinin Receptor Antagonists
3-Cyano-4-methyl-1-naphthoic acid is a key intermediate in synthesizing tachykinin receptor antagonists, which target neurokinin receptors implicated in inflammation and pain . The methyl and cyano groups enhance binding affinity by modulating electron density and steric interactions within receptor pockets.
Anthracycline Antibiotic Precursors
Recent Advances and Future Directions
Recent work on fluoromethylnaphthalenes highlights the potential for halogenated derivatives of 3-cyano-4-methyl-1-naphthoic acid . Introducing fluorine could enhance metabolic stability and bioavailability. Additionally, flow chemistry and microwave-assisted synthesis may optimize reaction times and yields for large-scale production.
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